molecular formula C63H111N11O12 B1684362 Valspodar CAS No. 121584-18-7

Valspodar

Cat. No. B1684362
M. Wt: 1214.6 g/mol
InChI Key: YJDYDFNKCBANTM-QCWCSKBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valspodar, also known as PSC833, is an experimental cancer treatment and chemosensitizer . It is a derivative of ciclosporin D (cyclosporin D). Its primary use is as an inhibitor of the efflux transporter P-glycoprotein . Valspodar has been used in trials studying the treatment of Cancer, Sarcoma, Leukemia, Lymphoma, and Breast Cancer, among others .


Synthesis Analysis

Valspodar, a cyclic undecapeptide anticancer drug derived from natural Cyclosporin D, was labelled with Carbon-14 in a nine-step synthesis .


Molecular Structure Analysis

Valspodar is a small molecule with a molecular formula of C63H111N11O12 . Its molecular weight is 1214.6 g/mol . The IUPAC name of Valspodar is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .


Chemical Reactions Analysis

Valspodar has known human metabolites that include 9-(3-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .


Physical And Chemical Properties Analysis

Valspodar is a homodetic cyclic peptide . The density of Valspodar is approximately 1.0±0.1 g/cm3 . The boiling point is 1290.1±65.0 °C at 760 mmHg .

Scientific Research Applications

  • Multidrug Resistance Reversal in Clinical Oncology Valspodar, as a P-glycoprotein modulator, is in development for reversing multidrug resistance (MDR) in clinical oncology. It has been studied in combination with drugs like digoxin, which are substrates for P-glycoprotein, to assess its influence on drug interaction and effectiveness in cancer treatments (Kovarik et al., 1999).

  • Treatment of Hematologic Malignancies Valspodar has demonstrated potential in treating hematologic malignancies like multiple myeloma and acute myeloid leukemia. Studies have explored its use in combination with chemotherapy agents, such as vincristine, doxorubicin, and dexamethasone, in patients with recurring or refractory multiple myeloma (Friedenberg et al., 2006).

  • Pharmacokinetics in Animal Models Research has been conducted on the pharmacokinetics of valspodar in animal models like rats, providing insights into its properties such as slow clearance, large volume of distribution, and bioavailability. This information is crucial for understanding how valspodar behaves in the body and how it can be effectively used in human clinical trials (Binkhathlan et al., 2010).

  • Enhancing Chemotherapy Efficacy Valspodar has been studied for its role in enhancing the efficacy of chemotherapy drugs in cancer patients. It is known to increase the cellular uptake of chemotherapy drugs in leukemic blasts, thereby potentially improving treatment outcomes for patients with P-glycoprotein-positive acute myeloid leukemia (Tidefelt et al., 2000).

  • Pediatric Oncology Applications The effectiveness and safety of valspodar have also been evaluated in pediatric oncology, particularly for treating pediatric patients with relapsed or refractory leukemias. This involves studying the combination of valspodar with other chemotherapeutic agents like mitoxantrone and etoposide (O’Brien et al., 2010).

  • Optimizing Drug Absorption and Pharmacokinetics/Dynamics Research has been directed towards optimizing the oral formulation of valspodar and understanding its clinical pharmacokinetics and dynamics. This includes studies on bioavailability, absorption rates, and the potential use of bilirubin as a pharmacodynamic marker for P-glycoprotein inhibition (Mueller et al., 1997).

  • Mechanisms of Action and Potential Applications Valspodar’s mechanisms of action in chemosensitizing tumor cells and its potential applications beyond cancer treatment, such as increasing the exposure of HIV protease inhibitors to the brain, have been a subject of evaluation. This involves understanding its interaction with detoxification mechanisms in the body (Loor, 1999).

  • Influence on Human Cytomegalovirus Infection and Dissemination Valspodar has been identified to limit human cytomegalovirus (HCMV) infection and dissemination, presenting a new potential therapeutic approach against HCMV by targeting host factors and specific ABC transporters involved in the viral life cycle (Parsons et al., 2021).

  • Development of Novel Drug Formulations Studies have also focused on developing new drug formulations for valspodar to enhance its solubility and pharmacokinetic profile. This includes research on polymeric micellar formulations and assessing their impact on the drug's pharmacokinetics in rat models (Binkhathlan et al., 2010).

  • Nursing Care and Patient Management Considerations Research has been conducted to establish nursing care guidelines for the administration of valspodar, including patient selection, dosing, side-effect management, and patient education. This is crucial for ensuring safe and effective use of valspodar in clinical settings (Berg et al., 1999).

Safety And Hazards

When handling Valspodar, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enoyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H111N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-52H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/b27-26+/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDYDFNKCBANTM-QCWCSKBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)[C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H111N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873386
Record name Valspodar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1214.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valspodar

CAS RN

121584-18-7
Record name Valspodar [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121584187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valspodar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Valspodar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALSPODAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7ZP55KF3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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